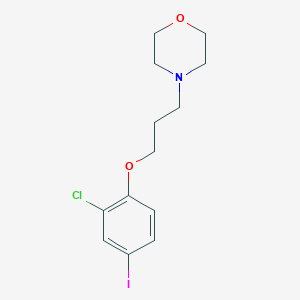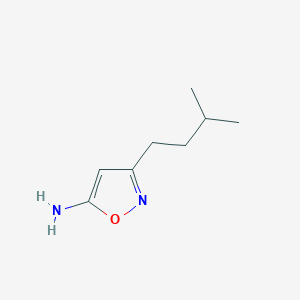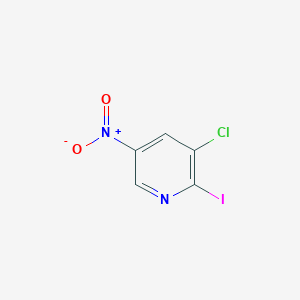
4-(3-(2-Chloro-4-iodophenoxy)propyl)morpholine
Übersicht
Beschreibung
4-(3-(2-Chloro-4-iodophenoxy)propyl)morpholine, also known as 4CIPM, is a synthetic organic compound with a wide range of applications in scientific research. 4CIPM is a derivative of morpholine and has been used in a variety of laboratory experiments due to its unique properties and structure. 4CIPM has been studied extensively and found to have a variety of biochemical and physiological effects, as well as a range of advantages and limitations for lab experiments.
Wissenschaftliche Forschungsanwendungen
4-(3-(2-Chloro-4-iodophenoxy)propyl)morpholine has a wide range of applications in scientific research. It has been used as a reagent in organic synthesis and as a catalyst in various reactions. It has also been used in the synthesis of a variety of compounds, including pharmaceuticals, dyes, and fragrances. This compound has also been used in the study of enzyme inhibition, as well as in the study of the effects of drugs on the nervous system.
Wirkmechanismus
The mechanism of action of 4-(3-(2-Chloro-4-iodophenoxy)propyl)morpholine is still not fully understood. However, it has been proposed that the compound binds to certain enzymes in the body, which leads to the inhibition of their activity. This inhibition can lead to a variety of biochemical and physiological effects, depending on the enzyme that is affected.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, which can lead to changes in the body’s metabolism and hormone levels. It has also been found to have an effect on the nervous system, as it can alter the activity of certain neurotransmitters. In addition, this compound has been found to have an effect on the immune system, as it can inhibit the activity of certain immune cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-(3-(2-Chloro-4-iodophenoxy)propyl)morpholine in laboratory experiments is its ability to act as a catalyst in various reactions. This makes it useful for a variety of synthetic applications. In addition, this compound is relatively easy to synthesize and is relatively stable in solution. However, this compound can be toxic if inhaled or ingested, so it should be handled with care.
Zukünftige Richtungen
The potential future directions of 4-(3-(2-Chloro-4-iodophenoxy)propyl)morpholine research are numerous. One potential area of research is the development of new methods to synthesize this compound, as well as other derivatives of morpholine. Additionally, further research into the biochemical and physiological effects of this compound could lead to the development of new drugs or treatments. Finally, further research into the mechanism of action of this compound could lead to a better understanding of how it affects the body and how it could be used in the treatment of various diseases.
Eigenschaften
IUPAC Name |
4-[3-(2-chloro-4-iodophenoxy)propyl]morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClINO2/c14-12-10-11(15)2-3-13(12)18-7-1-4-16-5-8-17-9-6-16/h2-3,10H,1,4-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTALUCVMLWUGRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCOC2=C(C=C(C=C2)I)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClINO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3,4-Dimethyl-6-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1415172.png)




![N-[2-(2,2,2-trifluoroethoxy)ethyl]acetamide](/img/structure/B1415185.png)
![N-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]acetamide](/img/structure/B1415186.png)
![methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B1415187.png)


![2',5'-Dimethyl-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1415190.png)